2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide
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Overview
Description
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((Z)-1-{2-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((Z)-1-{2-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Nitrobenzyl Ether Moiety: The nitrobenzyl ether group can be introduced through an etherification reaction using a nitrobenzyl halide and a suitable phenol derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the reactions while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((Z)-1-{2-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((Z)-1-{2-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((Z)-1-{2-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and bromophenyl group are likely involved in binding to these targets, while the nitrobenzyl ether moiety may play a role in modulating the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 4-Bromophenylbenzene
- 2-Bromo-5-fluoropyridine
Uniqueness
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-((Z)-1-{2-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE stands out due to its combination of a triazole ring, bromophenyl group, and nitrobenzyl ether moiety, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21BrN6O4S |
---|---|
Molecular Weight |
581.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrN6O4S/c1-31-24(18-8-10-20(26)11-9-18)29-30-25(31)37-16-23(33)28-27-14-19-4-2-3-5-22(19)36-15-17-6-12-21(13-7-17)32(34)35/h2-14H,15-16H2,1H3,(H,28,33) |
InChI Key |
DBKNGHMASAZLRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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